molecular formula C8H13N5O B11810574 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11810574
M. Wt: 195.22 g/mol
InChI Key: KGONKWHDHVMDOC-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.

    1-(4-Chlorobenzyl)piperidin-4-yl)methanol: Evaluated for its antiproliferative effects against cancer cells.

    1-(3,4-Dichlorobenzyl)piperidin-4-yl)-4-fluorophenyl]methanol: Investigated for its antimalarial activity

Uniqueness: 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a piperidine ring, a triazole ring, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

1-piperidin-4-yltriazole-4-carboxamide

InChI

InChI=1S/C8H13N5O/c9-8(14)7-5-13(12-11-7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H2,9,14)

InChI Key

KGONKWHDHVMDOC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=C(N=N2)C(=O)N

Origin of Product

United States

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